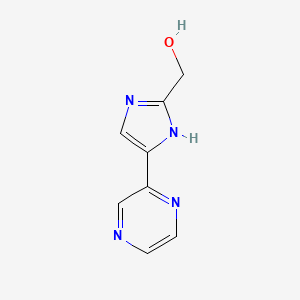
(4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol is a heterocyclic compound that features both pyrazine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol typically involves the condensation of pyrazine-2-carbaldehyde with 2-amino-1H-imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The hydrogen atoms on the pyrazine and imidazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Pyrazine-2-carboxylic acid, imidazole-2-carboxylic acid.
Reduction: Pyrazine-2-methanol, imidazole-2-methanol.
Substitution: Halogenated derivatives of pyrazine and imidazole.
Scientific Research Applications
(4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol involves its interaction with various molecular targets. In biological systems, it may act by inhibiting key enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
(5,6-Dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol: A derivative with significant therapeutic potential.
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: Compounds with antimicrobial and anticancer activities.
Pyrrolopyrazine derivatives: Known for their wide range of biological activities, including antimicrobial and antitumor properties.
Uniqueness
(4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
(5-pyrazin-2-yl-1H-imidazol-2-yl)methanol |
InChI |
InChI=1S/C8H8N4O/c13-5-8-11-4-7(12-8)6-3-9-1-2-10-6/h1-4,13H,5H2,(H,11,12) |
InChI Key |
GQMKKAKECSGGIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=CN=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate](/img/structure/B13107107.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13107108.png)
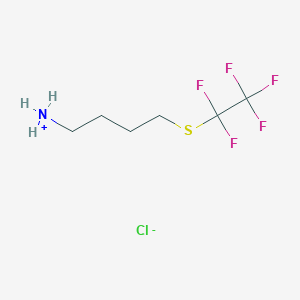
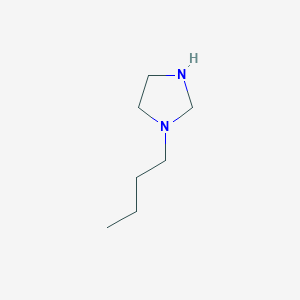
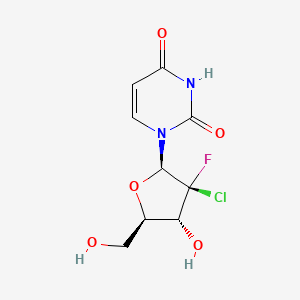
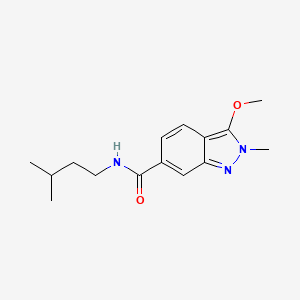

![7-Bromo-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B13107161.png)


![5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13107172.png)



